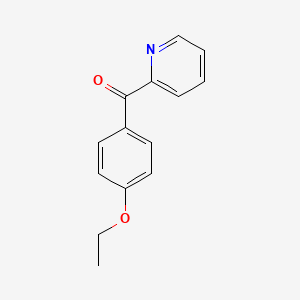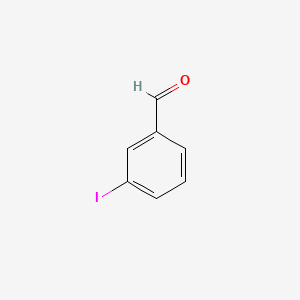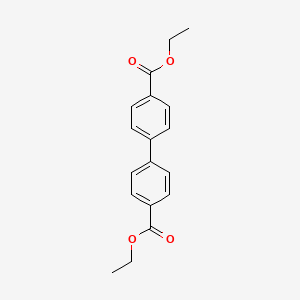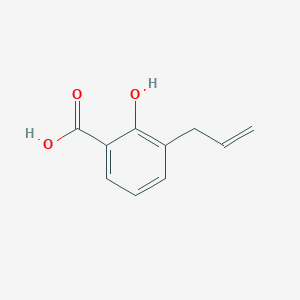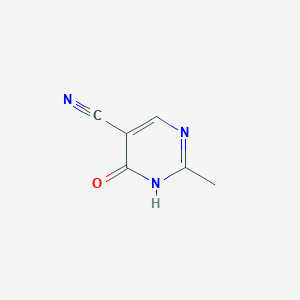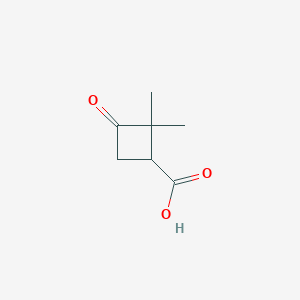
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
Vue d'ensemble
Description
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a compound that belongs to the class of cyclobutane derivatives, which are characterized by a four-membered ring structure. This particular compound features additional functional groups, including a ketone (oxo) and a carboxylic acid, which contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical routes and cycloaddition reactions. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a dimethyl cyclobutane dicarboxylate derivative . Similarly, the [2 + 2]-photocycloaddition reactions are employed to synthesize hydroxy derivatives of cyclobutane carboxylic acids, as demonstrated in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid . These methods highlight the versatility of photochemical processes in constructing the cyclobutane core.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a dimethyl cyclobutane dicarboxylate derivative reveals a slightly distorted square-planar arrangement of the central four-membered ring . The molecular geometry and the presence of substituents can significantly influence the overall stability and reactivity of the cyclobutane ring.
Chemical Reactions Analysis
Cyclobutane derivatives participate in a variety of chemical reactions, including addition reactions and ring transformations. The reaction of azirines with carboxylic acids results in rearranged adducts involving ring cleavage and acyl group transfer . Additionally, the oligomerization of pyruvic acid under photoinduced conditions can lead to the formation of multifunctional species, demonstrating the potential for complexity in cyclobutane-related chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the nature of their substituents. Hydrogen bonding, van der Waals interactions, and hyperconjugative interactions play a significant role in the stabilization of the crystal structure of these compounds . The presence of functional groups such as ketones and carboxylic acids also affects properties like solubility, acidity, and reactivity, which are crucial for their potential applications in various fields.
Applications De Recherche Scientifique
-
Chemical Synthesis : This compound is a chemical reagent, which means it could be used in various chemical reactions. The specific application would depend on the reaction it’s being used in .
-
Medicine Intermediate : The compound is mentioned as a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug .
-
Fuel Additives : A related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), is mentioned in a study as an oxygenated additive to fuel .
-
Chemical Synthesis : This compound is a chemical reagent, which means it could be used in various chemical reactions. The specific application would depend on the reaction it’s being used in .
-
Medicine Intermediate : The compound is mentioned as a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug .
-
Fuel Additives : A related compound, 2,2‑Dimethyl‑1,3‑dioxolane‑4‑methanol (solketal), is mentioned in a study as an oxygenated additive to fuel .
-
Synthesis Routes : There are various synthesis routes for “2,2-Dimethyl-3-oxocyclobutanecarboxylic acid” with detailed experiments and outcomes. These could potentially be used in different areas of research.
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMYBGVLXPPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298457 | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | |
CAS RN |
3183-43-5 | |
| Record name | 3183-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


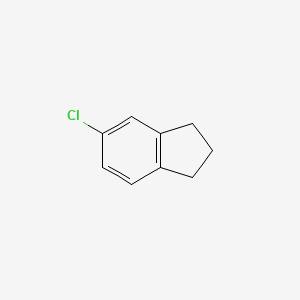
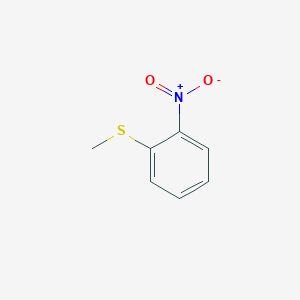
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
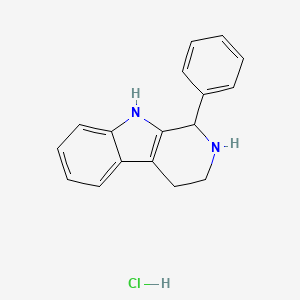
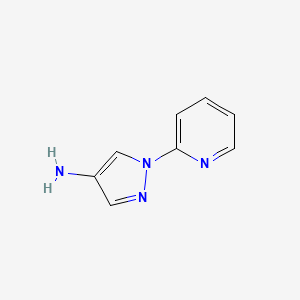
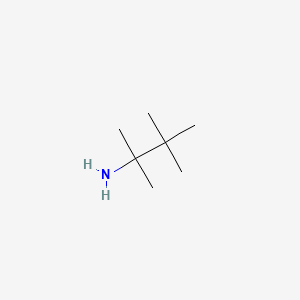
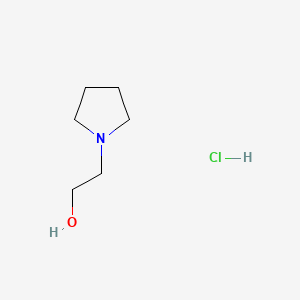
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
